molecular formula C20H22N2O6S3 B2467910 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1788844-44-9

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B2467910
M. Wt: 482.58
InChI Key: YRMYBDBZAFDODQ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its uses and applications.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Biochemical Inhibition and Therapeutic Potential

  • Kynurenine Pathway Inhibition

    Research has shown that benzenesulfonamide derivatives can act as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a significant role in various physiological and pathological processes, including neurodegenerative diseases and immune response modulation. Compounds studied have shown potential to increase kynurenic acid in the brain, offering insights into neuroprotective strategies (Röver et al., 1997).

  • Photodynamic Therapy for Cancer

    A novel zinc phthalocyanine derivative substituted with a benzenesulfonamide group showed high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms. This suggests its potential as a Type II photosensitizer for treating cancer, highlighting the importance of benzenesulfonamide derivatives in developing new therapeutic agents for cancer treatment (Pişkin et al., 2020).

  • Carbonic Anhydrase Inhibition

    Some benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in critical physiological functions, including CO2 transport, acid-base balance, and biosynthetic reactions. These inhibitors have potential applications in treating glaucoma, edema, epilepsy, and certain types of cancer by modulating the activity of CA isozymes (Casini et al., 2002).

Anticancer and Antimicrobial Activity

  • Anticancer Properties

    Research into benzenesulfonamide derivatives has also identified compounds with promising anticancer activities. These compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential development into therapeutic agents targeting specific cancer types (Gul et al., 2016).

  • Antimicrobial Effects

    Benzenesulfonamide derivatives have been evaluated for their antimicrobial activities against a range of bacteria and fungi. This broad-spectrum antimicrobial activity indicates the potential for developing new antimicrobial agents from benzenesulfonamide derivatives to address various infectious diseases (Sarvaiya et al., 2019).

Safety And Hazards

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Future Directions

This


properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S3/c23-20(18-4-3-12-28-18)19-10-7-16(29-19)14-21-31(26,27)17-8-5-15(6-9-17)22-11-1-2-13-30(22,24)25/h3-10,12,20-21,23H,1-2,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMYBDBZAFDODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide

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